Methyl 2-hydroxy-2-(4-nitrophenyl)acetate
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Overview
Description
“Methyl 2-hydroxy-2-(4-nitrophenyl)acetate” is a chemical compound with the molecular formula C9H9NO5 . It is also known by its IUPAC name, methyl hydroxy (4-nitrophenyl)acetate .
Molecular Structure Analysis
The molecular structure of “Methyl 2-hydroxy-2-(4-nitrophenyl)acetate” consists of a benzene ring bearing both a hydroxyl group and a nitro group on two different ring carbon atoms . The InChI key for this compound is DBINCHWBEBHLEN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“Methyl 2-hydroxy-2-(4-nitrophenyl)acetate” is a solid at room temperature . It has a molecular weight of 211.17 . The predicted density is 1.386±0.06 g/cm3 , and the melting point is 87-88°C . The predicted boiling point is 369.3±32.0 °C .Scientific Research Applications
Electrochemical Reduction Applications
Methyl 2-hydroxy-2-(4-nitrophenyl)acetate has been studied for its role in the electrochemical reduction of o-nitrophenylthioacetic derivatives. This process is significant for the electrosynthesis of compounds like 4-hydroxy-2H-1,4-benzothiazin-3(4H)-one, showcasing the compound's relevance in synthetic chemistry and electrochemical applications (Sicker et al., 1995).
Chromogenic Substrate for Esterases
In biochemical research, derivatives of Methyl 2-hydroxy-2-(4-nitrophenyl)acetate, such as p-nitrophenyl acetate, have been used as substrates for detecting esterase activity. This includes its application in assays for prodrug activation in human cells. The development of stable chromogenic substrates using derivatives of this compound enhances the utility in various biochemical assays (Levine et al., 2008).
Role in Organic Synthesis
This compound has been utilized in organic synthesis processes. For example, it plays a role in the synthesis of specific hemiacetals and analogues of allelochemicals found in certain plant families, which can be significant in the field of agricultural chemistry (Sicker et al., 1994). Additionally, it has been used as a protective group in carbohydrate chemistry, showcasing its utility in complex organic synthesis (Daragics & Fügedi, 2010).
Chemosensor Applications
In the field of analytical chemistry, derivatives of Methyl 2-hydroxy-2-(4-nitrophenyl)acetate have been used in the development of colorimetric sensors for specific anions. This is particularly relevant in the detection of environmental and biological analytes (Suryanti et al., 2020).
Safety And Hazards
“Methyl 2-hydroxy-2-(4-nitrophenyl)acetate” is classified with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
methyl 2-hydroxy-2-(4-nitrophenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-15-9(12)8(11)6-2-4-7(5-3-6)10(13)14/h2-5,8,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBINCHWBEBHLEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-hydroxy-2-(4-nitrophenyl)acetate |
Citations
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